2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol
Description
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol is a substituted ethanolamine derivative featuring a thiophene ring with methyl groups at the 2- and 5-positions. Its structure combines a polar amino-alcohol moiety with a lipophilic aromatic thiophene system, enabling unique physicochemical and pharmacokinetic properties.
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3,8,10H,4,9H2,1-2H3 |
InChI Key |
WUINOGLVZQYWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol
General Synthetic Strategy
The preparation of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol generally involves:
- Functionalization of the 2,5-dimethylthiophene ring at the 3-position.
- Introduction of a hydroxyethyl side chain.
- Incorporation of the amino group at the alpha position relative to the hydroxyl.
This can be achieved by starting from 2,5-dimethylthiophene derivatives, such as 2,5-dimethylthiophene-3-acetic acid or related ketones, followed by reduction and amination steps.
Specific Synthetic Routes
Friedel-Crafts Acylation and Subsequent Modifications
One efficient approach involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with an acyl chloride to introduce a ketone or acyl group at the 3-position. For example, Friedel-Crafts acylation with ethyl oxalyl chloride produces a glyoxalate intermediate, which can be reduced via Wolff-Kishner reduction to yield 2-(2,5-dimethylthiophen-3-yl)acetic acid. This acid is then converted to the corresponding acid chloride and further acylated to provide 1,2-bis(2,5-dimethylthiophen-3-yl)ethan-1-one derivatives.
Amino Alcohol Formation via Reduction and Amination
The ketone intermediate (such as 1-(2,5-dimethylthiophen-3-yl)ethan-1-one) can be converted to the hydroxyethylamine by:
- Reduction of the ketone to the corresponding alcohol (1-(2,5-dimethylthiophen-3-yl)ethanol).
- Amination at the alpha carbon to introduce the amino group, often via nucleophilic substitution or reductive amination techniques.
For example, reductive amination of the ketone with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can yield the target amino alcohol.
Mannich-Type Reactions and Michael Additions
Alternative synthetic routes include Mannich-type reactions involving formaldehyde and amines, or Michael-type additions to α,β-unsaturated thiophene derivatives, followed by cyclization and functional group transformations to install the amino and hydroxy groups.
Catalysts and Conditions
- Potassium hydroxide (KOH) catalysis in ethanol is commonly used in condensation steps involving aldehydes and cyanothioacetamides to form dihydrothiophene intermediates, which can be further transformed.
- Use of dry solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) is typical in sensitive steps such as acylations and aminations.
- Reflux conditions or room temperature stirring depending on reaction type, with reaction times ranging from 30 minutes to several hours or days.
Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups .
Scientific Research Applications
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring can participate in π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: (1) thiophene-based ethanolamines, (2) dimethoxy-substituted ethanolamines, and (3) dichlorophenyl-substituted ethanolamines.
Thiophene-Based Ethanolamines
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Structural Difference: Replaces the 2,5-dimethylthiophen-3-yl group with a simpler thiophen-2-yl moiety and extends the carbon chain. This compound is listed as a pharmaceutical impurity, indicating its relevance in quality control for drugs like drospirenone/ethinyl estradiol . Synthesis: Likely involves nucleophilic addition to thiophene aldehydes, similar to methods described for related thiophene intermediates .
Dimethoxy-Substituted Ethanolamines
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (USP Related Compound A, ): Structural Difference: Substitutes the thiophene ring with a dimethoxyphenyl group. Functional Impact: The methoxy groups enhance electron-donating effects, altering solubility (e.g., increased hydrophilicity) and metabolic stability compared to the thiophene analog. This compound is pharmacologically significant, serving as a reference standard for Midodrine Hydrochloride . Analytical Data:
| Property | 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol |
|---|---|---|
| CAS Number | Not reported | 3600-87-1 |
| Molecular Formula | C₈H₁₃NOS | C₁₀H₁₅NO₃ |
| Substituent Effects | Lipophilic (thiophene) | Polar (methoxy groups) |
Dichlorophenyl-Substituted Ethanolamines
- 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol (CAS 78982-78-2, ) and 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol (CAS 19062-16-9, ): Structural Difference: Replace the thiophene ring with dichlorophenyl groups. Functional Impact: Chlorine atoms introduce strong electron-withdrawing effects, reducing metabolic degradation rates. These compounds are more lipophilic than the dimethylthiophene analog, likely influencing blood-brain barrier permeability. Applications: Used as intermediates in antipsychotic or antimicrobial agents due to their halogenated aromatic systems .
Key Research Findings and Trends
Synthetic Pathways: Thiophene-based ethanolamines are typically synthesized via condensation of thiophene aldehydes with nitroethane derivatives, followed by reduction (e.g., catalytic hydrogenation) .
Thiophene derivatives exhibit improved metabolic stability over phenyl analogs due to sulfur’s resistance to oxidative enzymes.
Analytical Challenges : Differentiation between positional isomers (e.g., 2,5-dimethylthiophen-3-yl vs. 2,4-dimethylthiophen-3-yl) requires advanced techniques like HPLC-MS or crystallography (SHELX programs, ).
Biological Activity
2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol, a compound with the molecular formula C₈H₁₃NOS and a molecular weight of 171.26 g/mol, is a derivative of thiophene known for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NOS |
| Molecular Weight | 171.26 g/mol |
| CAS Number | 1304543-43-8 |
Biological Activity Overview
Research indicates that thiophene derivatives, including 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol, exhibit diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows it to interact with various biological targets, influencing cellular pathways.
The mechanisms through which 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, studies on related thiophene derivatives demonstrate their ability to inhibit human DNA topoisomerase IIα, an enzyme critical for DNA replication and repair .
- Modulation of Receptor Activity : Thiophene derivatives often interact with neurotransmitter receptors and other signaling pathways, potentially leading to therapeutic effects in neuropharmacology.
Anticancer Activity
A study investigating the anticancer potential of thiophene derivatives highlighted that compounds similar to 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol demonstrated significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Etoposide | K562 (Leukemia) | 500 |
| Compound X | K562 | 125 |
| Compound Y | A549 (Lung Cancer) | 250 |
These findings suggest that 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol could possess similar or enhanced anticancer properties.
Antimicrobial Activity
Research also indicates that thiophene derivatives exhibit antimicrobial properties. A comparative study showed that compounds with structural similarities to 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol inhibited both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 μg/mL |
| Compound B | Escherichia coli | 15 μg/mL |
Q & A
Q. What are the optimized synthetic routes for 2-Amino-1-(2,5-dimethylthiophen-3-yl)ethan-1-ol, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reduction. For example, thiophene derivatives can be functionalized via amination or hydroxylation under controlled conditions. Yield optimization requires adjusting reaction parameters such as temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (e.g., Pd/C for hydrogenation). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the presence of the dimethylthiophen ring (δ ~6.5–7.0 ppm for thiophene protons) and amino/ethanol groups (δ ~3.0–3.5 ppm for CHNH).
- GC-MS/HPLC-TOF : For purity assessment and molecular ion identification (e.g., [M+H] at m/z ~226).
- FTIR : Peaks at ~3350 cm (O-H/N-H stretch) and ~1600 cm (C=C aromatic stretch) .
Q. How does the compound’s solubility and stability affect experimental design?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly in water. Stability tests under varying pH (e.g., 3–10) and temperatures (e.g., 4°C vs. room temperature) are essential to avoid degradation during biological assays. Use inert atmospheres (N) for long-term storage .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?
X-ray crystallography (using SHELX for refinement) reveals hydrogen bonds between the amino/ethanol groups and adjacent molecules. Graph set analysis (e.g., Etter’s rules) can classify motifs like D(2) chains, which stabilize the lattice. These interactions guide co-crystal engineering to enhance bioavailability .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values or receptor binding may arise from:
- Stereochemical purity : Use chiral HPLC to verify enantiomeric excess (e.g., (1R)- vs. (1S)-configurations).
- Assay conditions : Standardize buffer systems (e.g., PBS vs. Tris-HCl) and cell lines (e.g., HEK293 vs. CHO).
- Metabolic interference : Include cytochrome P450 inhibition assays to identify false positives .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) map the compound’s binding to receptors like serotonin transporters. Key interactions include:
- Hydrogen bonds : Between the amino group and Asp97.
- π-π stacking : Between the dimethylthiophen ring and Phe341. Validate predictions with mutagenesis studies (e.g., Ala-scanning) .
Q. What analytical approaches distinguish regioisomers or degradation products?
- LC-MS/MS : Fragmentation patterns (e.g., m/z 154 for thiophene cleavage) differentiate isomers.
- XRD : Compare unit cell parameters (e.g., space group P2/c ) to confirm structural homogeneity.
- TGA/DSC : Monitor thermal decomposition profiles to identify impurities .
Methodological Considerations
- Crystallography : Use SHELXL for refining high-resolution data. For twinned crystals, apply the HKLF 5 format in SHELX to model overlapping reflections .
- Synthetic Scale-Up : Replace batch reactors with continuous flow systems to improve reproducibility and reduce byproducts (e.g., via microfluidic channels) .
- Data Reproducibility : Adopt the ARRIVE guidelines for reporting biological assays, including exact solvent concentrations and incubation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
